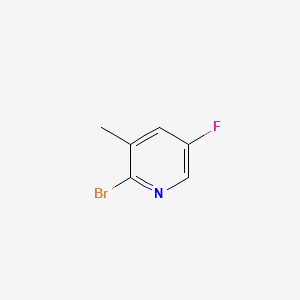

2-Bromo-5-fluoro-3-methylpyridine

描述

Significance of Halogenated Pyridine (B92270) Motifs in Contemporary Organic Chemistry

The presence of halogen atoms on the pyridine ring imparts unique chemical properties, making these compounds highly versatile building blocks in organic synthesis. sigmaaldrich.comnih.gov Halogenated pyridines are crucial for creating a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries. nih.govinnospk.com The carbon-halogen bond serves as a reactive site, enabling a variety of chemical transformations. nih.gov

These transformations often involve cross-coupling reactions, such as the Suzuki and Heck reactions, which are fundamental for constructing new carbon-carbon and carbon-heteroatom bonds. innospk.com This capability allows chemists to assemble intricate molecular architectures with high precision. Furthermore, the introduction of halogens can influence the electronic properties of the pyridine ring, affecting its reactivity and the biological activity of the final product. nih.gov

The pyridine ring itself is a prevalent structural unit in numerous naturally occurring compounds, including vitamins and alkaloids, as well as in a significant number of FDA-approved drugs. nih.govlifechemicals.com In fact, pyridine is the second most common nitrogen-containing heterocycle found in such pharmaceuticals. lifechemicals.com The ability to selectively introduce halogens onto this important scaffold provides a powerful tool for medicinal chemists to modify and optimize drug candidates. nih.govacs.org For instance, halogenation can enhance properties like metabolic stability and bioavailability. innospk.com

The development of new and selective methods for the halogenation of pyridines remains an active area of research. nih.govnih.govchemrxiv.org Traditional methods often require harsh conditions and can lead to mixtures of products. nih.gov Therefore, modern synthetic strategies focus on achieving high regioselectivity and functional group tolerance, allowing for the late-stage functionalization of complex molecules. nih.govnih.gov

Overview of Strategic Importance of 2-Bromo-5-fluoro-3-methylpyridine as a Synthetic Building Block

Among the vast family of halogenated pyridines, this compound stands out as a particularly valuable synthetic intermediate. innospk.com Its strategic importance lies in the specific arrangement of its substituents—a bromine atom, a fluorine atom, and a methyl group—on the pyridine ring. This unique combination of functional groups offers multiple reaction sites and allows for a high degree of control in synthetic transformations.

The bromine atom at the 2-position is a key feature, as it readily participates in cross-coupling reactions, providing a handle for introducing a wide variety of substituents. innospk.com The fluorine atom at the 5-position is also significant. The incorporation of fluorine into drug molecules is a common strategy in medicinal chemistry to improve properties such as metabolic stability, binding affinity, and bioavailability. innospk.com The methyl group at the 3-position can influence the steric and electronic environment of the molecule, which can be crucial for its reactivity and interaction with biological targets.

This trifunctionalized pyridine derivative serves as a versatile building block for the synthesis of more complex and high-value compounds. innospk.com Its application is particularly prominent in the pharmaceutical industry, where it is used as a precursor for the synthesis of various drug candidates. innospk.compipzine-chem.com The ability to selectively manipulate the different functional groups on the this compound ring makes it an essential tool for constructing molecules with specific pharmacological activities. pipzine-chem.com

The physical and chemical properties of this compound are well-defined, contributing to its utility in various synthetic applications.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅BrFN | sigmaaldrich.com |

| Molecular Weight | 190.01 g/mol | sigmaaldrich.com |

| Appearance | Liquid | sigmaaldrich.com |

| Density | 1.598 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.540 | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | ~205.0 °C at 760 mmHg | innospk.com |

| Flash Point | 96.67 °C | sigmaaldrich.comsigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.comsigmaaldrich.com |

Research Findings

The synthesis of this compound has been a subject of interest in organic chemistry due to its utility as a versatile building block. One documented synthetic route involves the preparation of its precursor, 2-bromo-3-fluoro-5-methylpyridine. tandfonline.com This synthesis starts from 2-bromo-5-methyl-3-nitropyridine, which is reduced to 3-amino-2-bromo-5-methylpyridine (B1280106) using iron filings in glacial acetic acid. tandfonline.com The resulting amine is then subjected to a diazotization reaction followed by treatment with a fluoride (B91410) source to yield the final product. tandfonline.com

Another approach to synthesizing related fluorinated pyridine compounds involves the diazotization of an aminopyridine precursor in the presence of anhydrous hydrogen fluoride, followed by the addition of sodium nitrite. google.com Bromination of fluorinated pyridines can be achieved using brominating agents like N-bromosuccinimide or liquid bromine. google.com

The reactivity of this compound is largely dictated by the presence of the bromine and fluorine atoms on the pyridine ring. The bromine atom at the 2-position is particularly susceptible to displacement and is a key site for cross-coupling reactions. For instance, similar 2-bromopyridines readily undergo Suzuki coupling reactions with various boronic acids to form new carbon-carbon bonds. sigmaaldrich.com This type of reaction is a powerful tool for constructing complex molecular frameworks.

Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-fluoro-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBXFAJGMGFVCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647481 | |

| Record name | 2-Bromo-5-fluoro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38186-85-5 | |

| Record name | 2-Bromo-5-fluoro-3-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38186-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluoro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-fluoro-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Fluoro 3 Methylpyridine and Its Derivatives

Established Synthetic Pathways for 2-Bromo-5-fluoro-3-methylpyridine

The synthesis of this compound can be achieved through several established routes, primarily involving precursor-based synthesis, regioselective halogenation, and directed synthesis of the core fluorinated pyridine (B92270) structure.

Precursor-Based Synthesis Approaches

A common strategy for synthesizing substituted pyridines involves the modification of readily available pyridine precursors. For instance, the synthesis can commence from aminopyridines which undergo diazotization followed by a Sandmeyer-type reaction to introduce the bromo substituent. guidechem.comgoogle.com Another approach involves the bromination of a pre-existing fluorinated methylpyridine.

A patented method describes the synthesis of related fluorinated pyridine compounds starting from aminopyridines. google.com For example, 3-amino-6-picoline can be brominated to form 3-amino-2-bromo-6-picoline. This intermediate is then subjected to a diazotization reaction in the presence of anhydrous hydrogen fluoride (B91410) to yield 2-bromo-3-fluoro-6-picoline. google.com Similarly, 2-amino-6-picoline can be converted to 5-bromo-2-amino-6-picoline, which is then fluorinated via a diazotization reaction. google.com

Another example is the synthesis of 2-bromo-5-fluoropyridine, a related compound, which starts from 5-aminopyridine. This precursor is first brominated to 2-bromo-5-aminopyridine, which then undergoes a diazotization reaction in the presence of a fluorine source to yield the final product. guidechem.com

A synthesis process for 2-methoxy-3-bromo-5-fluoropyridine begins with 2-methoxy-5-aminopyridine, which is first converted to 2-methoxy-5-fluoropyridine via diazotization and fluorination. Subsequent bromination yields the target compound. google.com

Below is an interactive table summarizing some precursor-based synthetic approaches.

| Starting Material | Key Intermediates | Final Product |

| 3-Amino-6-picoline | 3-Amino-2-bromo-6-picoline | 2-Bromo-3-fluoro-6-picoline |

| 2-Amino-6-picoline | 5-Bromo-2-amino-6-picoline | 2-Bromo-5-fluoro-6-picoline |

| 5-Aminopyridine | 2-Bromo-5-aminopyridine | 2-Bromo-5-fluoropyridine |

| 2-Methoxy-5-aminopyridine | 2-Methoxy-5-fluoropyridine | 2-Methoxy-3-bromo-5-fluoropyridine |

Regioselective Halogenation Strategies

Achieving the desired substitution pattern on the pyridine ring requires precise control over the regioselectivity of halogenation reactions. The presence of activating or deactivating groups on the pyridine ring directs the position of incoming electrophiles. The methyl group, being an electron-donating group, tends to direct electrophilic substitution to the ortho and para positions. pipzine-chem.com Conversely, the electron-withdrawing nature of the fluorine atom deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution. pipzine-chem.com

For instance, the bromination of a 5-fluoro-3-methylpyridine precursor would need to be selective for the 2-position. This can be influenced by the choice of brominating agent and reaction conditions. pipzine-chem.com A recent study has highlighted a method for the regioselective halogenation of pyridines at the 3-position through the use of Zincke imine intermediates, offering a way to access substitution patterns that are otherwise difficult to obtain. nih.gov While not directly applied to this compound in the cited work, this strategy represents a potential pathway for accessing specific isomers.

Directed Synthesis of Fluorinated Pyridines

The synthesis of fluorinated pyridines is a critical aspect of preparing the target compound. Several methods exist for introducing fluorine into a pyridine ring. One common method is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt derived from an aminopyridine. guidechem.comgoogle.com Another approach is the use of halogen exchange (Halex) reactions, where a chloro or bromo substituent is replaced by fluorine using a fluoride salt like potassium fluoride. pipzine-chem.com

A patent describes a method for preparing various fluoropyridine compounds, including 2-bromo-3-fluoro-6-picoline and 2-bromo-5-fluoro-6-picoline, through diazotization of the corresponding aminopyridines in anhydrous hydrogen fluoride. google.com This highlights a direct method for the synthesis of fluorinated pyridines from amino precursors.

Advanced Synthetic Transformations for Derivatives of this compound

The this compound scaffold is a versatile platform for creating a diverse range of derivatives through further functionalization.

Introduction of Additional Functional Groups

The bromine atom at the 2-position is particularly amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination reactions. innospk.comchem-iso.com These reactions allow for the introduction of a wide array of aryl, heteroaryl, and amino groups, which is a key strategy in drug discovery. innospk.com For example, 2-Bromo-5-fluoropyridine can react with phenylboronic acid in a Suzuki coupling to form 5-fluoro-2-phenylpyridine. sigmaaldrich.com

A leading biotech company has utilized 2-Fluoro-5-bromo-3-methylpyridine as a key intermediate in the synthesis of FGFR inhibitors, achieving a 92% yield in a Buchwald-Hartwig amination step. chem-iso.com This demonstrates the practical application of this compound in the pharmaceutical industry.

The fluorine atom can also be displaced by nucleophiles under certain conditions, although this is generally more difficult than displacing bromine. pipzine-chem.com The reactivity of the pyridine ring itself allows for further modifications. For instance, the nitrogen atom can be oxidized to an N-oxide, which can then be used to direct further substitutions.

Scaffold Diversity through Pyridine Ring Modification

Modifications to the pyridine ring itself can lead to novel scaffolds with potentially enhanced biological activity. While specific examples starting from this compound are not extensively detailed in the provided search results, general strategies for pyridine ring modification are well-established. These can include ring-opening and ring-closing reactions to form different heterocyclic systems.

A study on the regioselective synthesis of 2,3,5-trisubstituted pyridines utilized 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine as a versatile building block that could be derivatized at multiple positions. nih.gov This approach highlights how a highly functionalized pyridine can serve as a template for generating a library of structurally diverse compounds.

Reactivity and Mechanistic Investigations of 2 Bromo 5 Fluoro 3 Methylpyridine

Halogen-Specific Reactivity of 2-Bromo-5-fluoro-3-methylpyridine

The differential reactivity of the carbon-halogen bonds is a cornerstone of this molecule's synthetic utility. The C-Br and C-F bonds exhibit distinct chemical properties, allowing for selective activation and functionalization.

The carbon-bromine bond at the 2-position of the pyridine (B92270) ring is the more reactive of the two carbon-halogen bonds. The bromine atom is a good leaving group, a property attributed to the relatively lower C-Br bond energy compared to the C-F bond. pipzine-chem.compipzine-chem.com This facilitates its cleavage in various reactions.

In nucleophilic substitution reactions, the C-Br bond is readily cleaved. The bromine atom can be displaced by a variety of nucleophiles, such as amines and alkoxides, to form new derivatives. pipzine-chem.compipzine-chem.com Furthermore, the C-Br bond is highly susceptible to activation by transition metal catalysts, making it an excellent handle for cross-coupling reactions like Suzuki and Heck couplings. This allows for the formation of new carbon-carbon bonds at this position.

The table below summarizes common transformations involving the selective activation of the C-Br bond.

| Reaction Type | Reagent Class | Product Type |

| Nucleophilic Aromatic Substitution | Amines, Alkoxides | 2-Amino/Alkoxy-5-fluoro-3-methylpyridines |

| Suzuki Coupling | Aryl/Alkyl Boronic Acids | 2-Aryl/Alkyl-5-fluoro-3-methylpyridines |

| Heck Coupling | Alkenes | 2-Alkenyl-5-fluoro-3-methylpyridines |

| Sonogashira Coupling | Terminal Alkynes | 2-Alkynyl-5-fluoro-3-methylpyridines |

| Buchwald-Hartwig Amination | Amines | 2-Amino-5-fluoro-3-methylpyridines |

In contrast to the C-Br bond, the carbon-fluorine bond is significantly stronger and less prone to cleavage, posing a considerable challenge for its activation. mdpi.com The high electronegativity of the fluorine atom and the high C-F bond energy mean that specialized conditions are typically required for its transformation. mdpi.com

The activation of C-F bonds in fluoro-aromatic compounds is an area of intensive research and generally requires transition-metal catalytic systems. mdpi.com Palladium and nickel complexes have been shown to catalyze the activation and subsequent functionalization of C-F bonds. mdpi.com For instance, processes like defluoroborylation can be achieved using palladium catalysts in the presence of specific promoters. mdpi.com While these reactions are synthetically valuable, their application to a substrate like this compound would require careful optimization to achieve selectivity over the more labile C-Br bond.

Regiochemical Control in Reactions of this compound

The regioselectivity of reactions involving this molecule is controlled by a delicate balance of electronic and steric factors imposed by the substituents.

The electronic landscape of the pyridine ring is heavily influenced by its substituents.

Fluorine Atom : As the most electronegative element, the fluorine atom at the 5-position strongly withdraws electron density from the ring via the inductive effect, making the ring generally electron-deficient. pipzine-chem.com

Bromine Atom : The bromine at the 2-position also withdraws electron density inductively but is a good leaving group.

Methyl Group : The methyl group at the 3-position is an electron-donating group, which slightly increases the electron density at the ortho and para positions relative to it (C2, C4, and C5). pipzine-chem.compipzine-chem.com

Pyridine Nitrogen : The nitrogen atom itself makes the ring electron-deficient, particularly at the α (C2, C6) and γ (C4) positions.

Metal-halogen exchange is a key strategy for generating a nucleophilic center on the pyridine ring. wikipedia.org This reaction is almost exclusively observed at the more reactive C-Br bond. Treatment with strong organometallic bases, such as organolithium reagents, results in the replacement of the bromine atom with a metal (typically lithium). wikipedia.org

The resulting organometallic intermediate is a powerful nucleophile that can react with various electrophiles to introduce new functional groups at the C2 position. The use of a combination of reagents can sometimes enhance selectivity and efficiency, even at non-cryogenic temperatures. nih.gov

The table below lists reagents commonly employed for halogen-metal exchange processes.

| Reagent(s) | Typical Conditions | Intermediate Formed |

| n-Butyllithium (n-BuLi) | THF, -78 °C | 2-Lithio-5-fluoro-3-methylpyridine |

| sec-Butyllithium (sec-BuLi) | THF, TMEDA, -78 °C | 2-Lithio-5-fluoro-3-methylpyridine |

| Isopropylmagnesium chloride (i-PrMgCl) | THF, 0 °C | 2-Magnesio-5-fluoro-3-methylpyridine |

| i-PrMgCl / n-BuLi | THF, 0 °C to -20 °C | Mixed magnesium/lithium species |

Directed ortho metalation (DoM), where a functional group directs deprotonation to an adjacent position, is a powerful tool in aromatic chemistry. harvard.edu However, for this compound, the positions ortho to the main directing groups (halogens, methyl) are already substituted, making halogen-metal exchange the more prevalent pathway for creating a nucleophilic site.

Nucleophilic and Electrophilic Interactions with this compound

The electron-poor nature of the pyridine ring, amplified by the halogen substituents, primarily dictates its interaction with nucleophiles and electrophiles.

The molecule is highly susceptible to Nucleophilic Aromatic Substitution (SNA_r_). The electron-withdrawing effects of the fluorine atom and the ring nitrogen activate the ring towards nucleophilic attack. The bromine atom at the C2 position serves as an effective leaving group. pipzine-chem.com Reactions with a wide range of nucleophiles proceed readily at this position. In studies of similar substituted pyridinium (B92312) ions, the reactivity of halogen leaving groups was found to be comparable (F ~ Cl ~ Br ~ I), with the reaction mechanism often involving rate-determining steps other than the simple cleavage of the carbon-halogen bond. nih.gov

The table below provides examples of nucleophiles that can react with this compound.

| Nucleophile Class | Example | Product at C2-position |

| O-Nucleophiles | Sodium Methoxide (NaOMe) | Methoxy |

| N-Nucleophiles | Piperidine, Ammonia | Piperidinyl, Amino |

| S-Nucleophiles | Sodium Thiophenoxide (NaSPh) | Phenylthio |

| C-Nucleophiles | Cyanide (e.g., KCN) | Cyano |

Conversely, electrophilic aromatic substitution on the ring is generally disfavored due to its electron-deficient character. pipzine-chem.com If forced under harsh conditions, the regiochemical outcome would be complex, governed by the conflicting directing effects of the substituents.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for this compound. The electron-withdrawing nature of the pyridine ring nitrogen, combined with the presence of halogen atoms, activates the ring towards attack by nucleophiles. The substitution can theoretically occur at either the 2-position (displacing the bromo group) or the 5-position (displacing the fluoro group).

In the context of SNAr reactions on halogenated pyridines, the position of the halogen is a critical determinant of reactivity. Halogens at the 2- and 4-positions are generally more readily displaced than those at the 3- or 5-positions due to the ability of the nitrogen atom to stabilize the negatively charged Meisenheimer intermediate through resonance.

While specific documented examples of SNAr reactions on this compound are not extensively detailed in readily available literature, the general principles of SNAr on halopyridines provide a strong predictive framework for its reactivity. For instance, the high electronegativity of the fluorine atom often makes it a better leaving group in SNAr reactions compared to other halogens, a phenomenon known as the "element effect". However, the position of the halogen on the pyridine ring can sometimes override this effect.

A common application of this reactivity is in the synthesis of aminopyridine derivatives. The reaction of this compound with various amines would be expected to proceed via an SNAr mechanism, leading to the formation of 2-amino-5-fluoro-3-methylpyridine derivatives. This is a crucial transformation in medicinal chemistry for the generation of novel pharmaceutical candidates.

Furthermore, metal-catalyzed cross-coupling reactions, which can be considered a facet of nucleophilic substitution pathways, are a significant application for this compound. The bromine atom at the 2-position is particularly well-suited for reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of substituents at this position. For example, Sonogashira coupling of similar bromo-fluoro-cyanopyridines with terminal alkynes has been successfully demonstrated, highlighting the utility of the bromo-substituent in such transformations. soton.ac.ukresearchgate.netresearchgate.net

The following table outlines potential SNAr and cross-coupling reactions involving this compound based on established reactivity patterns of similar compounds.

| Reaction Type | Nucleophile/Reagent | Product |

| Amination | Primary/Secondary Amine | 2-(Amino)-5-fluoro-3-methylpyridine |

| Alkoxylation | Alkoxide (e.g., NaOCH₃) | 2-Methoxy-5-fluoro-3-methylpyridine |

| Thiolation | Thiolate (e.g., NaSPh) | 2-(Phenylthio)-5-fluoro-3-methylpyridine |

| Suzuki Coupling | Arylboronic acid | 2-Aryl-5-fluoro-3-methylpyridine |

| Sonogashira Coupling | Terminal alkyne | 2-Alkynyl-5-fluoro-3-methylpyridine |

Electrophilic Aromatic Substitution Limitations and Alternatives

Direct electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is generally not a feasible synthetic strategy. The pyridine nitrogen is a strongly deactivating group due to its electron-withdrawing inductive effect. This deactivation is further exacerbated by the presence of the electron-withdrawing fluorine and bromine atoms.

Moreover, under the acidic conditions often required for EAS reactions (e.g., nitration, sulfonation, Friedel-Crafts reactions), the pyridine nitrogen is readily protonated. This creates a pyridinium ion, which is even more strongly deactivated towards electrophilic attack. The positive charge on the nitrogen atom makes the entire aromatic system highly electron-deficient and thus, a very poor nucleophile.

Given these significant limitations, alternative strategies are necessary to achieve functionalization of the pyridine ring that would otherwise be accomplished via EAS. Two prominent alternatives are directed ortho-metalation and the halogen dance reaction.

Directed ortho-Metalation (DoM)

Directed ortho-metalation involves the use of a directing metalation group (DMG) to guide the deprotonation of an aromatic ring by a strong base, typically an organolithium reagent, at the position ortho to the DMG. organic-chemistry.orgwikipedia.orgharvard.edubaranlab.org In the case of this compound, the bromine atom at the 2-position could potentially serve as a DMG. The lithiated intermediate can then react with various electrophiles to introduce a new substituent at the 3-position. However, the fluorine atom can also act as a DMG, and the regioselectivity of the deprotonation would depend on the specific reaction conditions and the relative directing ability of the bromo and fluoro substituents. For simple halopyridines, lithiation often occurs ortho to the halogen. organic-chemistry.org

Halogen Dance Reaction

These alternative methods provide pathways to functionalized derivatives of this compound that bypass the inherent limitations of classical electrophilic aromatic substitution on this electron-deficient heterocyclic system.

Advanced Functionalization Strategies for Pyridine Scaffolds Incorporating Bromine and Fluorine

C-H Functionalization Methodologies for Fluorobromopyridines

Direct C-H functionalization offers an atom-economical approach to modify the pyridine (B92270) core without the need for pre-functionalized starting materials. The inherent electronic nature of the pyridine ring typically directs reactions to specific positions, but advanced strategies have been developed to achieve site-selectivity at the ortho, meta, and para positions relative to the nitrogen atom.

The functionalization of C-H bonds positioned ortho to a directing group is a well-established field. In the context of fluoroarenes, the fluorine atom itself can serve as a directing group, enhancing the reactivity of its ortho C-H bonds with metal centers. nih.govnih.gov This enhanced reactivity stems from the ability of the small and highly electronegative fluorine atom to facilitate C-H activation and stabilize the resulting metal-carbon bond. nih.gov This strategy has been widely applied in transition-metal-catalyzed reactions to introduce a variety of functional groups, including aryl, alkyl, and heteroatom substituents, ortho to a C-F bond. nih.govresearchgate.net

For a molecule like 2-bromo-5-fluoro-3-methylpyridine, this principle suggests that the C-H bond at the C-4 position is activated for functionalization due to its ortho relationship to the C-5 fluorine substituent. While direct C-H functionalization competes with cross-coupling at the C-Br bond, the fluorine-directed approach remains a powerful tool for derivatizing the pyridine scaffold. nih.gov These protocols often rely on palladium catalysis, but other transition metals have also been employed. rsc.org

Achieving C-H functionalization at the meta-position of pyridines is notoriously challenging due to the ring's inherent electronic properties, which favor reactions at the ortho and para positions. snnu.edu.cnresearchgate.netnih.gov A powerful strategy to overcome this challenge involves a sequence of temporary dearomatization followed by rearomatization. analytik.news This approach fundamentally reverses the electronic character of the pyridine ring. analytik.news

The process typically begins with the transformation of the pyridine into a more electron-rich, non-aromatic intermediate, such as a dienamine. snnu.edu.cnanalytik.news These dearomatized intermediates exhibit reversed polarity, with the positions corresponding to the original meta-carbons (C-3 and C-5) becoming nucleophilic. snnu.edu.cn These nucleophilic centers can then react with a range of electrophiles. A final rearomatization step, often acid-mediated, restores the pyridine ring and yields the meta-functionalized product. analytik.news This strategy guarantees exclusive meta-selectivity by altering the fundamental reactivity of the pyridine core. snnu.edu.cn While challenges such as incompatible reagents and potential for low yields exist, recent advancements have significantly broadened the scope and efficiency of this methodology. snnu.edu.cnresearchgate.net

The C-4 (or para) position of the pyridine ring is electronically activated towards certain types of reactions. Recent synthetic innovations have provided highly regioselective methods for its functionalization. One prominent strategy involves the conversion of pyridines into N-substituted pyridinium (B92312) salts, such as N-aminopyridinium or N-alkoxypyridinium salts. frontiersin.orgacs.org These salts act as potent electrophiles, facilitating nucleophilic attack exclusively at the C-4 position. frontiersin.org This method allows for the introduction of various carbon and heteroatom nucleophiles under mild, often catalyst-free, conditions. frontiersin.orgnih.gov

Another approach involves leveraging pH-dependent reactivity. For instance, certain oxazino pyridine intermediates, formed during a dearomatization-rearomatization sequence, can be selectively functionalized at the para-position by simply switching to acidic reaction conditions. acs.org Nickel/Lewis acid cooperative catalysis has also been successfully employed for the C-4 selective addition of pyridines across alkenes and alkynes. acs.org These methods provide powerful and direct access to C-4 functionalized pyridines, which are valuable building blocks that are often difficult to obtain through classical methods. frontiersin.orgnih.gov

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly effective for the modification of halogenated heterocycles like this compound. The presence of halogen atoms provides reactive handles for introducing a wide array of substituents. innospk.com

The Suzuki-Miyaura cross-coupling reaction, which pairs an organoboron reagent with a halide, is one of the most versatile and widely used cross-coupling methods. It is favored for its mild reaction conditions, the commercial availability and low toxicity of boronic acids, and the ease of removal of byproducts. The reaction has been extensively applied to 2-halogenated pyridines to synthesize 2-aryl-substituted pyridine derivatives, which are important motifs in pharmaceuticals and functional materials. researchgate.net

Microwave-assisted protocols have been shown to accelerate these couplings significantly, allowing for the efficient synthesis of substituted pyridines in good to excellent yields. For substrates like this compound, the Suzuki-Miyaura reaction is a primary method for derivatization, leveraging the reactivity of the carbon-bromine bond. innospk.commdpi.com

| Halopyridine Substrate | Boronic Acid | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ | 80 °C, aq. isopropanol, air | 96% | researchgate.net |

| 6-Chloroimidazo[1,2-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | 150 °C, microwave, 20 min | 95% | |

| N-[5-bromo-2-methylpyridin-3-yl]acetamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 85-95 °C, 1,4-dioxane/H₂O | Good | mdpi.com |

| 2,6-Dichloropyridine | Alkyl boronic pinacol (B44631) ester | Pd(OAc)₂ / Ad₂PⁿBu | Dioxane/H₂O | Good | nih.gov |

This table presents representative examples of Suzuki-Miyaura coupling reactions with various halogenated pyridine derivatives to illustrate typical conditions and outcomes.

When a pyridine ring contains multiple halogen atoms, the regioselectivity of the cross-coupling reaction becomes a critical consideration. The outcome is governed by a combination of factors, primarily the identity of the halogen and its position on the ring. The oxidative addition of the palladium catalyst to the carbon-halogen bond is generally the selectivity-determining step. acs.org

The established order of reactivity for halogens in palladium-catalyzed couplings is I > Br > Cl >> F. acs.org This differential reactivity allows for selective functionalization of a C-Br bond in the presence of a C-F bond. Furthermore, the position of the halogen relative to the pyridine nitrogen strongly influences reactivity. Oxidative addition is electronically favored at the positions alpha (C-2, C-6) and gamma (C-4) to the nitrogen. nih.gov For dihalopyridines such as 2,3-, 2,4-, and 2,5-dihalopyridines, oxidative addition is generally favored at the C-2 position. nih.gov

For this compound, these principles predict a high degree of regioselectivity. The Suzuki-Miyaura coupling is expected to occur exclusively at the C-2 position due to two reinforcing factors: the much greater reactivity of the C-Br bond compared to the C-F bond, and the electronic preference for oxidative addition at the C-2 position, which is alpha to the ring nitrogen. acs.orgnih.gov

| Factor | Reactivity Trend / Selectivity Rule | Reference |

|---|---|---|

| Halogen Identity | I > Br > Cl >> F | acs.org |

| Position on Pyridine Ring | C-2 / C-6 (alpha) > C-4 (gamma) > C-3 / C-5 (meta) | nih.gov |

| Electronic Effects | Oxidative addition is favored at electron-deficient positions (alpha and gamma to N). | nih.gov |

| Bond Dissociation Energy (BDE) | Selectivity often correlates with the lowest C-X BDE. An alpha-aza group facilitates C-X cleavage. | acs.org |

This table summarizes the key factors that govern regioselectivity in the cross-coupling reactions of polyhalogenated pyridines.

Suzuki-Miyaura Cross-Coupling Studies with Halogenated Pyridines

Mechanistic Insights into Palladium-Fluorido Intermediates

Palladium-catalyzed reactions are pivotal in synthetic chemistry, and understanding the intermediates involved is crucial for reaction design and optimization. In the context of fluorine-containing pyridines, palladium-fluorido intermediates, while often transient, play a significant role. The formation of these species can influence the outcome of cross-coupling reactions, and in some cases, they are key to enabling challenging C–F bond activations or C–H fluorinations.

Research into palladium-catalyzed electrophilic fluorination provides valuable mechanistic insights. researchgate.net For instance, the fluorination of arylpyrazoles directed by a pyrazole (B372694) group has been studied using Pd(OAc)₂ and N-Fluorobenzenesulfonimide (NFSI). Time-resolved monitoring and mass analysis of stoichiometric reactions have helped to identify potential palladium intermediates. researchgate.net While direct observation of a stable Pd(IV)-F intermediate can be elusive, computational studies (DFT) and experimental evidence often point to its existence within the catalytic cycle. The general mechanism for such fluorinations can proceed through a Pd(II)/Pd(IV) cycle or an outer-sphere reaction pathway. researchgate.net The stability and reactivity of these intermediates are influenced by the ligand environment, the solvent, and the electronic properties of the pyridine substrate.

Heck Coupling Reactions

The Heck reaction, a palladium-catalyzed method for coupling unsaturated halides with alkenes, is a powerful tool for C-C bond formation. wikipedia.orgorganic-chemistry.org This reaction typically follows a Pd(0)/Pd(II) catalytic cycle and is instrumental in creating substituted alkenes. wikipedia.org For a substrate like this compound, the C-Br bond at the 2-position is the primary site for reaction due to its higher reactivity compared to the C-F bond.

The established mechanism proceeds as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine, forming a Pd(II)-pyridyl complex.

Alkene Insertion (Syn-addition): The alkene substrate coordinates to the palladium center and subsequently inserts into the Pd-C bond.

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a palladium-hydride species and releasing the functionalized alkene product. High regioselectivity is often observed, with the aryl group adding to the less substituted carbon of the double bond. mdpi.com

Reductive Elimination: The palladium-hydride species eliminates HX in the presence of a base, regenerating the Pd(0) catalyst to continue the cycle. researchgate.net

The reaction's success depends on various factors, including the choice of catalyst, ligands, base, and solvent. organic-chemistry.org Microwave irradiation has been shown to accelerate Heck reactions, often leading to higher yields in shorter reaction times, even in aqueous media. arkat-usa.org

Table 1: Key Components in Heck Coupling Reactions

| Component | Role | Common Examples |

|---|---|---|

| Catalyst | Facilitates the reaction cycle | Pd(OAc)₂, PdCl₂, Tetrakis(triphenylphosphine)palladium(0) |

| Ligand | Stabilizes the Pd catalyst | Triphenylphosphine, BINAP, PHOX |

| Base | Neutralizes the generated acid (HBr) | Triethylamine, Potassium carbonate, Sodium acetate |

| Substrate | Provides the aryl group | This compound |

| Coupling Partner | Unsaturated component | Acrylates, Styrene, and other alkenes |

Nickel-Mediated Cross-Coupling Reactions

Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. They are particularly effective for activating less reactive C-Cl bonds and can exhibit unique reactivity patterns. For substrates like this compound, nickel-mediated couplings can be used to form C-C, C-N, or C-S bonds.

For example, nickel catalysis combined with a Lewis acid can achieve selective C-2 alkenylation of pyridine derivatives. acs.org The choice of Lewis acid can even switch the reaction pathway, leading to either monoalkenylation or dienylation products. These reactions often proceed with high chemo-, regio-, and stereoselectivity under mild conditions. acs.org The mechanism typically involves a Ni(0)/Ni(II) catalytic cycle, analogous to palladium-catalyzed reactions, but the specific intermediates and reaction kinetics can differ significantly.

Metal-Free Cross-Coupling Approaches

Growing interest in sustainable chemistry has spurred the development of metal-free cross-coupling reactions. These methods avoid the cost and potential toxicity associated with transition metals. One such strategy involves the use of silylboronates to mediate the defluorinative cross-coupling of organic fluorides with amines. nih.gov This approach enables the selective activation and functionalization of C-F bonds, which are typically robust.

The reaction between an organic fluoride (B91410), a secondary amine, a silylboronate, and a base like potassium tert-butoxide can proceed at room temperature. nih.gov This method is highly chemoselective, leaving other potentially reactive bonds such as C-O, C-Cl, and even C-F bonds in trifluoromethyl groups untouched. nih.gov Another metal-free approach involves the site-selective cross-coupling of pyridines with secondary phosphine (B1218219) chalcogenides, using acylacetylenes as oxidants under mild conditions. rsc.org These reactions highlight the potential to functionalize pyridine rings through novel, non-metallic pathways.

Other Selective Functionalization Methods

Beyond traditional cross-coupling, a range of other methods exist for the selective functionalization of pyridine rings, often exploiting the inherent electronic nature of the heterocycle through radical or ionic pathways.

Radical and Ionic Pathways in Pyridine Functionalization

The functionalization of pyridines can be achieved through either radical or ionic mechanisms, which often yield different regioselectivity. rsc.orgresearchgate.net

Radical Pathways: Radical addition reactions, often referred to as Minisci-type reactions, are effective for functionalizing the electron-deficient pyridine ring. Radicals are less sensitive to the electronic density of the ring compared to ionic electrophiles. youtube.com This pathway is particularly useful for introducing alkyl and aryl groups. However, controlling regioselectivity between the C-2 and C-4 positions can be a challenge. rsc.org

Ionic Pathways: Ionic functionalization typically involves the activation of the pyridine ring to make it more susceptible to nucleophilic attack. rsc.orgresearchgate.net A common strategy is the conversion of the pyridine to a pyridinium salt, which enhances its electrophilicity. rsc.org A dearomatization-rearomatization process offers a platform for meta-selective functionalization of pyridines through both radical and ionic pathways, allowing for the introduction of a wide range of functional groups. researchgate.netnih.gov By simply switching to acidic conditions, the functionalization of certain intermediates can be directed to the para-position, demonstrating pH-dependent regiocontrol. researchgate.netnih.gov

Bromination and Halogenation Reactions on Pyridine Rings

Introducing additional halogen atoms onto a pyridine ring is a key strategy for building complex molecules. nih.gov The inherent electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging, often requiring harsh conditions like strong acids and high temperatures. nih.govnih.gov

The regioselectivity of halogenation is influenced by both the inherent properties of the pyridine ring and the substituents it bears.

Electrophilic Halogenation: This process is generally 3-selective (meta-selective) but can result in mixtures of regioisomers. nih.govnih.gov In this compound, the existing substituents would direct further electrophilic attack. The methyl group is activating (ortho, para-directing), while the bromo and fluoro groups are deactivating (ortho, para-directing). The outcome would depend on the specific reagents and conditions.

Radical Halogenation: Radical reactions are less governed by the electronic effects of substituents. For instance, radical chlorination can lead to mixtures of products because the introduction of a chlorine atom does not significantly alter the pyridine's reactivity toward further radical attack. youtube.com

Zincke Imine Intermediates: A novel strategy involves the ring-opening of pyridines to form acyclic Zincke imine intermediates. These intermediates can undergo highly regioselective halogenation at the 3-position under mild conditions before ring-closing to regenerate the functionalized pyridine. nih.gov

Table 2: Comparison of Pyridine Halogenation Strategies

| Method | Typical Conditions | Selectivity | Notes |

|---|---|---|---|

| Electrophilic Halogenation | Br₂, Lewis/Brønsted Acid, High Temp. | Generally C-3 selective | Harsh conditions, can lead to mixtures. nih.gov |

| Radical Halogenation | Radical initiator (e.g., light), Halogen source | Less predictable, depends on radical stability | Can lead to polyhalogenation. youtube.com |

| Via Zincke Imines | Ring opening with amine, Halogenation, Ring closing | Highly C-3 selective | Mild conditions, broad substrate scope. nih.gov |

Alkylation and Arylation Techniques

The functionalization of the this compound scaffold at the C2 position is a critical step in the synthesis of a diverse range of complex molecules, particularly in the fields of medicinal and materials chemistry. The bromine atom at this position serves as a versatile handle for introducing new carbon-carbon bonds through various transition metal-catalyzed cross-coupling reactions. These reactions allow for the strategic installation of a wide array of alkyl and aryl substituents, profoundly influencing the steric and electronic properties of the resulting compounds.

The reactivity of the C-Br bond is enhanced by the electronic effects of the pyridine ring nitrogen and the fluorine atom at the C5 position. These electron-withdrawing features increase the electrophilicity of the C2 carbon, making it more susceptible to oxidative addition, which is the initial and often rate-determining step in many catalytic cycles, such as those in Suzuki, Negishi, and Stille couplings.

Alkylation Techniques

Transition metal-catalyzed cross-coupling reactions provide powerful methods for the formation of C(sp²)-C(sp³) bonds, enabling the introduction of various alkyl groups onto the pyridine ring. Methodologies such as Negishi (using organozinc reagents), Kumada (using Grignard reagents), and Stille (using organotin reagents) couplings are standard techniques for such transformations.

In the context of this compound, an alkylation reaction via a Negishi coupling, for example, would theoretically involve the reaction of the parent compound with an alkylzinc halide in the presence of a palladium or nickel catalyst. The choice of catalyst, and particularly the ligand, is crucial for achieving high yields and preventing side reactions.

While these methods are broadly applicable to halopyridines, specific documented examples detailing the alkylation of this compound are not extensively reported in readily available scientific literature. However, the general principles of these reactions are well-established and would be the primary strategies employed for the synthesis of 2-alkyl-5-fluoro-3-methylpyridine derivatives.

Arylation Techniques

The introduction of aryl and heteroaryl moieties at the C2 position of this compound is most commonly achieved through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids and their esters.

The general reaction involves the coupling of this compound with an aryl- or heteroarylboronic acid (or a boronic acid pinacol ester) in the presence of a palladium catalyst and a base. The catalyst system often consists of a palladium(II) precatalyst, such as PdCl₂(dppf), and a phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf). The base, typically potassium carbonate or potassium acetate, is essential for the transmetalation step of the catalytic cycle. The reaction is commonly carried out in aprotic polar solvents like 1,4-dioxane, dimethylformamide (DMF), or toluene, often with the addition of water to facilitate the dissolution of the base and promote the reaction.

Detailed research findings from patent literature demonstrate the successful application of Suzuki coupling to synthesize a variety of 2-aryl- and 2-heteroaryl-5-fluoro-3-methylpyridines. For instance, the coupling with (4-chlorophenyl)boronic acid and 1-methyl-1H-pyrazole-4-boronic acid pinacol ester proceeds efficiently under specific conditions to furnish the desired biaryl products in high yields.

Table 1: Examples of Suzuki-Miyaura Arylation of this compound

This table details reaction conditions and yields for the synthesis of 2-Aryl-5-fluoro-3-methylpyridine derivatives.

| Arylating Agent | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| (4-chlorophenyl)boronic acid | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane / H₂O | 100 | 16 | 2-(4-chlorophenyl)-5-fluoro-3-methylpyridine | 90 |

| (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester | PdCl₂(dppf)·CH₂Cl₂ | KOAc | DMF | 100 | 2 | 5-fluoro-3-methyl-2-(1-methyl-1H-pyrazol-4-yl)pyridine | 93 |

Catalytic Approaches in the Chemistry of Halogenated Pyridines

Transition Metal Catalysis for Pyridine (B92270) Functionalization

Transition metal catalysis stands as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the transformation of halogenated pyridines into more complex structures. The reactivity of the carbon-halogen bond in compounds like 2-Bromo-5-fluoro-3-methylpyridine makes it an ideal substrate for various cross-coupling reactions.

Palladium catalysts are preeminent in the functionalization of halopyridines due to their high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. wikipedia.orglibretexts.org For instance, this compound can react with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base to yield the corresponding aryl-substituted pyridines. mdpi.com The reaction mechanism typically involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to give the final product and regenerate the catalyst. libretexts.org The choice of ligands, bases, and solvents can significantly influence the reaction's efficiency and selectivity. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many biologically active compounds. wikipedia.org this compound can be coupled with a wide range of primary and secondary amines using a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.org The development of sterically hindered and electron-rich phosphine ligands has been critical in expanding the scope of this reaction to include less reactive amines and aryl chlorides. wikipedia.orgnih.gov The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation, and reductive elimination. wikipedia.org

Heck Reaction: The Heck reaction facilitates the formation of carbon-carbon bonds by coupling an aryl or vinyl halide with an alkene. organic-chemistry.orgmdpi.com this compound can be subjected to Heck coupling conditions to introduce alkenyl substituents onto the pyridine ring. This reaction typically employs a palladium catalyst, a base, and often a phosphine ligand. organic-chemistry.org The reaction proceeds with trans selectivity in many cases. organic-chemistry.org

Below is a table summarizing representative palladium-catalyzed reactions involving a generic bromo-fluoro-methylpyridine substrate.

| Reaction Name | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Bromo-fluoro-methylpyridine, Arylboronic acid | Pd(PPh₃)₄, Base | Aryl-substituted pyridine |

| Buchwald-Hartwig Amination | Bromo-fluoro-methylpyridine, Amine | Pd catalyst, Phosphine ligand, Base | Amino-substituted pyridine |

| Heck Reaction | Bromo-fluoro-methylpyridine, Alkene | Pd catalyst, Base | Alkenyl-substituted pyridine |

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for various cross-coupling reactions. They exhibit unique reactivity, sometimes enabling transformations that are challenging with palladium. Nickel-catalyzed cross-coupling reactions of 2-fluorobenzofurans with arylboronic acids have been shown to proceed efficiently. beilstein-journals.orgnih.govsciety.org This suggests the potential for similar reactivity with fluorinated pyridines like this compound. These reactions often utilize ligands such as tricyclohexylphosphine (B42057) (PCy₃) and can proceed under mild conditions. beilstein-journals.orgnih.gov The mechanism may involve the formation of nickelacyclopropane intermediates, facilitating the activation of C-F bonds. beilstein-journals.orgnih.gov

While this compound is already brominated, ruthenium catalysis is notable for its ability to direct C-H functionalization. Specifically, ruthenium catalysts have been developed for the meta-selective C-H bromination of 2-phenylpyridine (B120327) derivatives. nih.govresearchgate.netnih.gov This type of regioselectivity is often difficult to achieve through other methods. nih.gov The reaction typically employs a catalyst like [{Ru(p-cymene)Cl₂}₂] and a bromine source such as tetrabutylammonium (B224687) tribromide (TBATB). nih.govresearchgate.netnih.gov This methodology highlights the potential for late-stage functionalization of pyridine rings at positions not easily accessible through traditional electrophilic substitution.

Copper-catalyzed reactions, particularly the Ullmann condensation, represent some of the earliest methods for forming carbon-heteroatom and carbon-carbon bonds with aryl halides. organic-chemistry.orgnih.gov The Ullmann reaction can be used to synthesize biaryls or to couple aryl halides with alcohols, amines, and thiols. organic-chemistry.orgnih.gov In the context of this compound, copper catalysis could be employed for reactions such as cyanation or coupling with various nucleophiles. Modern advancements in Ullmann-type reactions often involve the use of ligands to facilitate the reaction under milder conditions. nih.gov

Ligand Design and Catalyst Optimization for Selective Reactions

The selectivity and efficiency of transition metal-catalyzed reactions are profoundly influenced by the ligands coordinated to the metal center. In the context of functionalizing this compound, ligand design is crucial for controlling regioselectivity and achieving high yields.

For palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, a vast array of phosphine-based ligands has been developed. libretexts.orgwikipedia.org Sterically bulky and electron-rich monodentate phosphine ligands, such as XPhos and SPhos, have proven to be highly effective in promoting the coupling of challenging substrates. nih.gov Bidentate phosphine ligands like BINAP and DPEPhos are also widely used and can offer different reactivity profiles. wikipedia.org The choice of ligand can influence the rate of oxidative addition and reductive elimination, key steps in the catalytic cycle. libretexts.orgwikipedia.org

Catalyst optimization also involves the selection of the appropriate metal precursor, base, and solvent. For instance, in Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide are commonly used. libretexts.org The solvent can affect the solubility of the reactants and the stability of the catalytic species.

Computational Chemistry in the Context of 2 Bromo 5 Fluoro 3 Methylpyridine

Theoretical Investigations of Reactivity and Regioselectivity

Theoretical investigations, primarily using Density Functional Theory (DFT), are crucial for predicting the reactivity and regioselectivity of 2-Bromo-5-fluoro-3-methylpyridine. These calculations provide a detailed picture of the molecule's electronic properties, which govern its behavior in chemical reactions.

The reactivity of the pyridine (B92270) ring is significantly influenced by its substituents. The fluorine atom at the 5-position acts as a strong electron-withdrawing group due to its high electronegativity, which generally decreases the electron density of the pyridine ring. This deactivation makes the ring less susceptible to electrophilic substitution but more activated towards nucleophilic substitution. Conversely, the methyl group at the 3-position is an electron-donating group, which tends to increase the electron density, particularly at the ortho and para positions relative to it. pipzine-chem.com The bromine atom at the 2-position is a versatile functional group, capable of participating in various cross-coupling reactions. pipzine-chem.com

Computational methods like the analysis of Frontier Molecular Orbitals (FMOs) — the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) — and Molecular Electrostatic Potential (MEP) maps are used to pinpoint reactive sites. For pyridine derivatives, DFT studies help in understanding these electronic effects quantitatively. mdpi.com For instance, the calculated energies of the HOMO and LUMO can indicate the molecule's ability to donate or accept electrons, while MEP maps visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Table 1: Calculated Electronic Properties and Their Implications for Reactivity (Illustrative) This table illustrates the type of data generated from DFT calculations for pyridine derivatives, which would be applicable to this compound.

| Parameter | Illustrative Value | Implication for this compound |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. A lower value suggests lower reactivity towards electrophiles. |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack. A lower value suggests higher reactivity towards nucleophiles. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability. A larger gap implies higher stability and lower reactivity. |

| Dipole Moment | 2.1 D | Influences solubility and intermolecular interactions. |

| Mulliken Atomic Charges | C2 (Br): +0.15, C5 (F): +0.10, N: -0.45 | Predicts sites for nucleophilic (positive charge) and electrophilic (negative charge) attack. |

Mechanistic Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are indispensable for elucidating complex reaction mechanisms that are often difficult to probe experimentally. For a substituted pyridine like this compound, these calculations can model entire reaction pathways, for instance, in metal-catalyzed cross-coupling reactions like the Suzuki or Heck reactions. mdpi.cominnospk.com

By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This allows chemists to:

Identify the most likely reaction pathway: By comparing the energy barriers (activation energies) of competing pathways, the favored mechanism can be determined. nih.gov

Characterize transition state structures: Understanding the geometry of the transition state provides deep insight into how bonds are formed and broken during the critical step of a reaction.

Analyze the role of solvents and additives: The effect of the reaction environment can be modeled, although this significantly increases computational cost. nih.gov

For example, in a Suzuki coupling reaction involving the C-Br bond of this compound, quantum calculations could model the oxidative addition of the palladium catalyst, the subsequent transmetalation with a boronic acid, and the final reductive elimination step to form the product. mdpi.com Such studies can clarify the rate-determining step and explain the observed regioselectivity and stereoselectivity.

Prediction of Reaction Outcomes and Catalyst Design

A significant application of computational chemistry is the prediction of reaction outcomes and the rational design of catalysts. nih.gov Before committing resources to laboratory experiments, computational screening can identify promising reaction conditions and catalyst structures.

For reactions involving this compound, computational models can predict whether a proposed transformation is thermodynamically favorable and kinetically accessible. By systematically modifying the structure of a potential catalyst (e.g., the ligands on a palladium center) in silico and calculating the energy profile for each variant, researchers can identify designs that lower the activation energy of the desired reaction, thus increasing its rate and efficiency. nih.gov

Table 2: Hypothetical Computational Screening of Catalysts for a Suzuki Coupling Reaction This table demonstrates how computational data can be used to select an optimal catalyst for a reaction involving this compound.

| Catalyst Ligand | Bite Angle (°) (Calculated) | Activation Energy (ΔG‡) (kcal/mol) (Calculated) | Predicted Yield |

| DPPE | 86.8 | 34.0 | Low |

| Xantphos | 106.1 | 25.7 | High |

| Ligand C (Hypothetical) | 115.2 | 23.1 | Very High |

| Ligand D (Hypothetical) | 95.4 | 29.5 | Moderate |

This predictive power accelerates the discovery of new synthetic methodologies. Computational approaches like the Artificial Force-Induced Reaction (AFIR) method can even be used to explore a vast number of potential reaction pathways between multiple components, potentially uncovering novel and unexpected reactions. nih.gov While specific published studies applying these advanced methods to this compound are not prominent, the established success of these techniques on other heterocyclic systems demonstrates their immense potential for this compound. mdpi.comnih.gov

Synthetic Utility and Applications in Advanced Organic Molecules

Role of 2-Bromo-5-fluoro-3-methylpyridine in Pharmaceutical Chemistry

The structural motifs present in this compound make it a significant intermediate in the pharmaceutical industry. innospk.com The pyridine (B92270) core is a common scaffold in many biologically active compounds, and the attached functional groups provide handles for a variety of chemical transformations. innospk.comsynhet.com

This compound serves as a crucial precursor for the synthesis of a wide array of biologically active heterocyclic compounds. innospk.com The bromine atom at the 2-position is particularly susceptible to displacement and participation in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. These reactions allow for the introduction of diverse molecular fragments, leading to the construction of complex heterocyclic systems. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug candidates. innospk.com

For instance, this compound is utilized in creating substituted pyridines which are core components of various therapeutic agents. The strategic placement of the methyl group can also influence the molecule's conformation and interaction with biological targets.

In the realm of drug discovery, this compound is a valuable building block for generating libraries of novel compounds for high-throughput screening. innospk.comnih.govchemicalbook.com Its trifunctional nature allows for the systematic modification of the pyridine core, enabling medicinal chemists to explore the structure-activity relationships (SAR) of a lead compound.

During lead optimization, the fluorine atom is often incorporated to improve pharmacokinetic properties, such as lipophilicity and metabolic resistance. The bromo and methyl groups offer sites for further chemical elaboration to refine the potency and selectivity of a potential drug molecule. cymitquimica.com

Below is a table summarizing the properties of this compound, highlighting its utility as a chemical intermediate.

| Property | Value |

| Molecular Formula | C₆H₅BrFN |

| Molecular Weight | 190.01 g/mol |

| CAS Number | 38186-85-5 |

| Physical Form | Liquid |

| Density | 1.598 g/mL at 25 °C |

| Refractive Index | n20/D 1.540 |

Applications in Agrochemical and Fine Chemical Synthesis

The utility of this compound extends beyond pharmaceuticals into the agrochemical and fine chemical sectors. innospk.comnih.govchemicalbook.comcymitquimica.comgoogle.com Many modern pesticides and herbicides contain fluorinated pyridine moieties to enhance their efficacy and environmental stability. vivanacl.com

This compound serves as a key intermediate in the synthesis of these agrochemicals. The specific substitution pattern on the pyridine ring allows for the creation of active ingredients with targeted modes of action against pests and weeds. In the fine chemical industry, it is used to produce specialty chemicals and materials where the unique properties of the fluorinated pyridine structure are desired. synhet.com

Contributions to Materials Science Research

While the primary applications of this compound are in the life sciences, it also has potential applications in materials science. pipzine-chem.com The pyridine ring, with its electron-deficient nature, can be incorporated into organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the fluorine and bromine atoms can influence the electronic properties and packing of the resulting materials, potentially leading to improved device performance. Research in this area is ongoing, exploring how the unique electronic and structural features of this compound can be harnessed to create novel functional materials. pipzine-chem.com

常见问题

Basic Research Questions

Synthesis and Regioselectivity Q: What synthetic strategies are effective for preparing 2-Bromo-5-fluoro-3-methylpyridine, and how can regioselectivity be controlled during bromination? A:

- Halogenation Methods : Direct bromination of 5-fluoro-3-methylpyridine using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions is a common approach. The fluorine atom at the 5-position acts as a meta-directing group, favoring bromination at the 2-position due to electronic effects .

- Optimization : Solvent polarity (e.g., DCM vs. DMF) and temperature (0–25°C) influence reaction rates and selectivity. Catalytic Lewis acids (e.g., FeCl₃) may enhance regiocontrol .

- Purification : Column chromatography (silica gel, hexane/EtOAC) or recrystallization (ethanol/water) isolates the product. Monitor purity via TLC or HPLC .

Structural Characterization Q: Which analytical techniques are critical for confirming the structure and purity of this compound? A:

- Spectroscopy :

- Purity : HPLC (C18 column, MeOH/H₂O) with UV detection (254 nm) ensures >95% purity. Melting point consistency (e.g., 88–95°C for analogs) is also indicative .

Reactivity in Cross-Coupling Reactions Q: How does this compound participate in Suzuki-Miyaura couplings? A:

- Boronic Acid Partners : Reacts with aryl/heteroaryl boronic acids (e.g., phenylboronic acid) under Pd catalysis (Pd(PPh₃)₄, 1–5 mol%) .

- Conditions : Use a base (K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (THF or DME) at 80–100°C for 12–24 hours .

- Challenges : Steric hindrance from the 3-methyl group may reduce coupling efficiency. Optimize ligand choice (e.g., XPhos) to improve yields .

Safety and Handling Protocols Q: What safety measures are essential when handling this compound? A:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use in a fume hood due to potential respiratory irritation .

- Storage : Keep in airtight containers at room temperature, away from light and moisture. Label with GHS warnings (e.g., H315/H319 for skin/eye irritation) .

- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Resolving Synthetic Yield Discrepancies Q: How can researchers address inconsistencies in reported yields for bromo-fluoro-pyridine derivatives? A:

- Variable Factors :

- Case Study : Abramovitch et al. achieved 75% yield using FeCl₃ catalysis, while Kessar et al. reported 60% without catalysts—highlighting the role of additives .

Computational Modeling of Reactivity Q: How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitutions? A:

- Parameters :

- Validation : Correlate computed transition states with experimental kinetics (e.g., rate constants in DMSO/water) .

Functional Group Compatibility Q: What competing reactions occur when modifying this compound under reductive or oxidative conditions? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。